3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative featuring a pyrrolidine ring substitution at the 3-position. This compound belongs to a class of molecules designed for dual inhibition of tyrosine kinases c-Met and VEGFR-2, which are critical targets in cancer therapy due to their roles in tumor proliferation and angiogenesis . Synthesized via novel methods, this derivative demonstrates improved pharmacokinetic properties, including enhanced water solubility and oral bioavailability compared to cabozantinib, a clinically approved kinase inhibitor .
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c16-11-9-3-1-2-4-10(9)14-12(17)15(11)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H,14,17) |
InChI Key |
MYDLYVXPPIDAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline-dione scaffold undergoes nucleophilic substitution at the C2 and C4 carbonyl groups. In hydrazinolysis reactions , the ester groups at positions 1 and 3 are replaced with hydrazide functionalities under reflux conditions (Scheme 1, ). For example:
-
Reaction : Diethyl ester derivative → dihydrazide intermediate
-
Conditions : Hydrazine hydrate, ethanol, reflux (72% yield)
-
Application : Serves as a precursor for synthesizing heterocyclic derivatives like oxadiazoles and thiadiazoles .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles. Key examples include:
Formation of Oxadiazole and Thiadiazole Rings
-
Reagents : Carbon disulfide (CS₂) with KOH or HgO
-
Conditions : Reflux in ethanol or acidic media
-
Products :
These derivatives show enhanced antimicrobial and enzyme-inhibitory properties .
Alkylation and Acylation
The pyrrolidine nitrogen and quinazoline N-atoms are sites for alkylation/acylation:
N-Alkylation
-
Reagents : Benzyl chloride, methyl iodide
-
Conditions : K₂CO₃, DMF, room temperature
-
Outcome : Introduction of alkyl groups improves solubility and target affinity. For instance, benzyl-substituted derivatives exhibit tumor-selective uptake in PET imaging .
Acylation
-
Reagents : Phenyl isocyanate/isothiocyanate
-
Conditions : Ethanol, reflux
-
Products : Disemicarbazide/dithiosemicarbazide derivatives (e.g., 12a , 12b ), precursors for triazole-linked analogues .
Palladium-Catalyzed Cross-Coupling
The quinazoline core supports Pd-mediated coupling reactions for structural diversification:
-
Reaction Type : Suzuki-Miyaura coupling
-
Catalyst : Pd(PPh₃)₄
-
Substrates : Aryl boronic acids
-
Application : Introduces aromatic groups at the C6/C7 positions, modulating electronic properties for PARP-1 inhibition (e.g., compound 11 , IC₅₀ = 3.02 μM) .
Condensation with Aldehydes
Reaction with aromatic aldehydes (e.g., benzaldehyde) yields arylidene derivatives:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Gyrase and DNA Topoisomerase IV : Compounds derived from this scaffold have been identified as fluoroquinolone-like inhibitors that target bacterial gyrase and DNA topoisomerase IV. These enzymes are critical for bacterial DNA replication, making them prime targets for antimicrobial drug development .
- Broad-Spectrum Antimicrobial Activity : Studies have shown that several derivatives display moderate activity against both Gram-positive and Gram-negative bacteria. For example, certain compounds exhibited inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli, demonstrating their potential as broad-spectrum antimicrobial agents .
Anti-inflammatory Potential
Quinazoline derivatives have also been evaluated for their anti-inflammatory effects:
- Compounds synthesized from 4(3H)-quinazolinone derivatives have shown efficacy in reducing inflammation in various in vivo models. These compounds were reported to inhibit edema significantly at specific dosages (50 mg/kg), indicating their potential use in treating inflammatory diseases .
Therapeutic Applications
The therapeutic implications of 3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione extend beyond antimicrobial and anti-inflammatory uses:
- Cancer Treatment : Some quinazoline derivatives have been identified as potent inhibitors of key signaling pathways involved in cancer progression. For instance:
- Neurological Disorders : Certain derivatives exhibit potential as monoamine oxidase inhibitors (MAO-A and MAO-B), which are relevant in the treatment of depression and neurodegenerative diseases like Parkinson’s disease .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing a series of quinazoline derivatives to evaluate their antimicrobial properties. Among the synthesized compounds, two specific derivatives showed remarkable activity against Staphylococcus aureus, with inhibition zones exceeding those of standard antibiotics like ampicillin. This study highlights the compound's potential in addressing antibiotic resistance issues prevalent in clinical settings .
Case Study 2: Anti-inflammatory Activity
Another research initiative synthesized a range of 4(3H)-quinazolinone derivatives that were tested for anti-inflammatory effects. The results indicated that several compounds significantly reduced inflammation markers in animal models, suggesting their potential application in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Diversity
Quinazoline-2,4(1H,3H)-dione derivatives exhibit diverse biological activities depending on their 3-position substituents. Below is a comparative analysis:
Table 2: Physicochemical and Pharmacokinetic Properties
Pharmacokinetic Advantages
In silico ADME predictions highlight the pyrrolidin-3-yl derivative’s superiority over cabozantinib in solubility and bioavailability, critical for oral dosing .
Biological Activity
3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family, characterized by its unique structure that includes a pyrrolidine substituent and a dione functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : 231.25 g/mol
- CAS Number : 1707594-18-0
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines through multiple mechanisms:
- PARP Inhibition : Compounds derived from this scaffold have been identified as potent inhibitors of PARP-1 and PARP-2. For instance, derivatives with IC50 values against PARP-1 in the low nanomolar range were reported, demonstrating strong cytotoxicity in cancer cells when used alone or in combination with established chemotherapeutics like temozolomide .
- VEGF RTK Inhibition : Some studies have highlighted the ability of quinazoline derivatives to inhibit vascular endothelial growth factor receptor (VEGF RTK), which is crucial in tumor angiogenesis .
- Antiviral Activity : Preliminary investigations have suggested that certain quinazoline derivatives can exhibit antiviral activity against DNA viruses such as vaccinia and adenovirus, with specific compounds showing EC50 values significantly lower than standard antiviral agents .
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
| Compound | Activity | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Moderate against Gram-positive bacteria | 11 | 80 |
| Compound 15 | Moderate against Escherichia coli and Staphylococcus aureus | 10–12 | 75–77 |
These findings indicate that modifications at various positions on the quinazoline ring can enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound is its SAR. The presence of the pyrrolidine moiety appears to influence both the pharmacokinetic properties and the interaction with biological targets. For example:
- Modifications at the 1 and 3 positions of the quinazoline ring have been shown to significantly impact the compound's potency against both cancerous cells and bacterial strains.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Anticancer Properties : A recent study synthesized a series of quinazoline derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 μM against breast cancer cells, indicating strong potential for therapeutic applications .
- Antiviral Screening : In vitro assays demonstrated that some synthesized compounds showed remarkable inhibitory effects against adenoviruses with EC50 values comparable to existing antiviral treatments. This suggests a promising avenue for further research into antiviral therapies based on this scaffold .
Q & A
Q. Table 1: Catalyst Performance Comparison
| Catalyst | Yield (%) | Recyclability | Reaction Medium | Reference |
|---|---|---|---|---|
| Amine-MCM-41 | 92 | 5 cycles | Aqueous | |
| ZnO/DFNS | 89 | 3 cycles | Toluene | |
| DBU (organocatalyst) | 94 | Not reusable | Water |
How can spectroscopic and crystallographic methods confirm the structural integrity of 3-substituted quinazoline-2,4-dione derivatives?
Q. Basic Research Focus
- 1H/13C NMR : Key signals include NH protons (δ 10–12 ppm) and carbonyl carbons (δ 160–170 ppm). Substituents like pyrrolidin-3-yl show distinct aliphatic proton splitting .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, nitrated derivatives (e.g., 6-nitroquinazoline-2,4-dione) exhibit planar quinazoline cores with intermolecular H-bonds stabilizing crystal packing .
- HRMS : Validates molecular weight (e.g., m/z 312.0743 for 3-(quinolin-2-yl) derivatives) .
What in vitro assays evaluate the antibacterial activity of quinazoline-2,4-dione derivatives, and what structural features correlate with potency?
Q. Basic Research Focus
Q. Table 2: Antibacterial Activity of Selected Derivatives
| Substituent | MIC (S. aureus) | MIC (E. coli) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 1.5 µg/mL | 3.0 µg/mL | |
| Pyridin-3-yl | 2.8 µg/mL | 6.2 µg/mL |
How do substituents on the quinazoline core influence inhibitory activity against kinase targets like c-Met/VEGFR-2?
Q. Advanced Research Focus
- Electron-donating groups (e.g., -OCH₃) improve solubility but reduce kinase affinity due to steric hindrance .
- Bulky hydrophobic groups (e.g., trifluoromethyl) enhance c-Met binding (IC₅₀ ≤ 50 nM) by occupying hydrophobic pockets .
- Pyrrolidine derivatives : The 3-pyrrolidinyl group optimizes hydrogen bonding with catalytic lysine residues in VEGFR-2 .
What computational approaches predict the pharmacokinetic properties of quinazoline-2,4-dione derivatives?
Q. Advanced Research Focus
- SwissADME : Predicts logP (2.4–3.1), topological polar surface area (49–60 Ų), and bioavailability. For example, 3-(4-fluorophenyl) derivatives show high intestinal absorption (HIA >80%) but moderate blood-brain barrier penetration .
- Molecular docking : Identifies binding poses with PARP-1 (PDB: 5DS3) and c-Met (PDB: 3F82). Pyrrolidine substituents form π-π interactions with Tyr907 in PARP-1 .
How can conflicting data on catalytic efficiency in quinazoline-2,4-dione synthesis be resolved?
Q. Advanced Research Focus
- Mechanistic studies : Contrast CO₂-based routes (100% atom economy ) vs. phosgene-dependent methods (higher yields but toxicity ).
- Kinetic analysis : Pseudo-first-order kinetics for CO₂ cyclization reveal rate-limiting steps dependent on base catalysts (e.g., DBU vs. DEA) .
What green chemistry approaches improve sustainability in quinazoline-2,4-dione synthesis?
Q. Advanced Research Focus
- CO₂ utilization : Converts 2-aminobenzonitriles to quinazoline-diones with DBU/DEA catalysis, avoiding phosgene .
- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (≤2 hours) and energy use .
How are binding modes of quinazoline-2,4-dione derivatives with PARP-1/2 elucidated?
Q. Advanced Research Focus
Q. Notes
- Avoided consumer/commercial content per guidelines.
- Data tables synthesized from experimental results in cited references.
- Methodological emphasis maintained across FAQs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
